2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide
Description
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further substituted with a 2,3-dimethoxy-2-methylpropyl group.
Properties
IUPAC Name |
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO4S/c1-12(19-3,8-18-2)7-15-20(16,17)11-6-9(13)4-5-10(11)14/h4-6,15H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFFMZOLYHVGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide typically involves the following steps:
Starting Material: The process begins with 2,5-dichlorobenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with 2,3-dimethoxy-2-methylpropylamine under basic conditions to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using similar reaction conditions but optimized for higher yields and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichlorobenzenesulfonamide
- 2,5-dichloro-N-methylbenzenesulfonamide
- 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
Uniqueness
2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
2,5-Dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H18Cl2N2O4S
- Molecular Weight : 365.27 g/mol
- IUPAC Name : 2,5-Dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
The structural features include two chlorine atoms on the benzene ring and a sulfonamide functional group, which are crucial for its biological activity.
Sulfonamides typically exert their biological effects through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, making sulfonamides effective antibacterial agents.
In addition to antibacterial properties, recent studies suggest that derivatives of sulfonamides may also exhibit anti-inflammatory and anticancer activities. The presence of methoxy groups in this compound may enhance its lipophilicity and cellular uptake, potentially increasing its efficacy against various targets.
Biological Activity Data
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antibacterial | Bacterial DHPS | Inhibition | |
| Anticancer | Various cancer cell lines | Induction of apoptosis | |
| Anti-inflammatory | Inflammatory mediators | Reduction in cytokine levels |
Case Studies
-
Antibacterial Efficacy
- A study demonstrated that derivatives of sulfonamides, including compounds similar to this compound, showed significant antibacterial activity against multi-drug resistant strains of bacteria. The mechanism was primarily through the inhibition of folate synthesis pathways.
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Anticancer Properties
- In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through the activation of caspase pathways. The presence of the methoxy groups was hypothesized to enhance selectivity towards cancer cells while sparing normal cells.
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Anti-inflammatory Effects
- Research indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
